(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine
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Overview
Description
(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine is an organic compound that features both a boronic ester and an amine functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine typically involves the reaction of a phenylboronic acid derivative with an appropriate amine under controlled conditions. One common method involves the use of a Suzuki coupling reaction, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the amine group can produce secondary or tertiary amines .
Scientific Research Applications
(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine exerts its effects depends on its specific application. In Suzuki coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amine group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar boronic ester group but lacks the phenyl and amine groups.
2-Phenylethylamine: Contains the phenyl and amine groups but lacks the boronic ester group.
Uniqueness
(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine is unique due to the presence of both the boronic ester and amine functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C14H22BNO2 |
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Molecular Weight |
247.14 g/mol |
IUPAC Name |
(1S)-2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10,16H2,1-4H3/t12-/m1/s1 |
InChI Key |
ZWWOFGQJWRTEGH-GFCCVEGCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H](CC2=CC=CC=C2)N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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